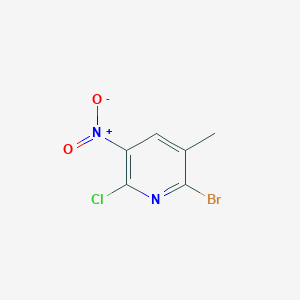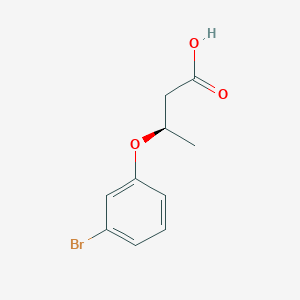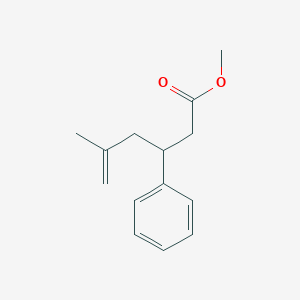![molecular formula C4H3N3S B13092335 2H-Pyrrolo[3,4-D][1,2,3]thiadiazole CAS No. 67409-30-7](/img/structure/B13092335.png)
2H-Pyrrolo[3,4-D][1,2,3]thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-Pyrrolo[3,4-D][1,2,3]thiadiazole is a heterocyclic compound that features a fused ring system containing nitrogen and sulfur atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2H-Pyrrolo[3,4-D][1,2,3]thiadiazole typically involves the cyclization of appropriate precursors. One common method is the Hurd-Mori reaction, which utilizes thionyl chloride as a key reagent. The success of this reaction is highly dependent on the nature of the N-protecting group of the pyrrolidine precursor. Electron-withdrawing substituents, such as methyl carbamate, have been shown to give superior yields compared to electron-donating groups .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 2H-Pyrrolo[3,4-D][1,2,3]thiadiazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products Formed: The products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups into the thiadiazole ring .
Applications De Recherche Scientifique
2H-Pyrrolo[3,4-D][1,2,3]thiadiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has potential as a bioactive compound with applications in drug discovery and development.
Medicine: It may serve as a lead compound for the development of new pharmaceuticals.
Industry: It can be used in the development of agrochemicals and materials science.
Mécanisme D'action
The mechanism of action of 2H-Pyrrolo[3,4-D][1,2,3]thiadiazole involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and the structural modifications of the compound .
Comparaison Avec Des Composés Similaires
- Pyrrolo[2,3-d][1,2,3]thiadiazole
- Pyrazolo[3,4-d]thiazoles
- Pyrazolo[4,3-d]thiazoles
Comparison: 2H-Pyrrolo[3,4-D][1,2,3]thiadiazole is unique due to its specific ring fusion and the presence of both nitrogen and sulfur atoms in the ring system. This structural uniqueness can impart distinct chemical and biological properties compared to other similar compounds .
Propriétés
Numéro CAS |
67409-30-7 |
|---|---|
Formule moléculaire |
C4H3N3S |
Poids moléculaire |
125.15 g/mol |
Nom IUPAC |
5H-pyrrolo[3,4-d]thiadiazole |
InChI |
InChI=1S/C4H3N3S/c1-3-4(2-5-1)8-7-6-3/h1-2,5H |
Clé InChI |
XHLACUCXICBXQO-UHFFFAOYSA-N |
SMILES canonique |
C1=C2C(=CN1)SN=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S)-3-[4-(2-amino-6-chloropyrimidin-4-yl)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;2-methylpropan-2-amine](/img/structure/B13092254.png)





![5,7-Dipropyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B13092283.png)
![(R)-4-[2-(Trifluoromethyl)pyrrolidin-1-yl]aniline](/img/structure/B13092294.png)

![2H-Cyclohepta[d]pyrimidine](/img/structure/B13092313.png)




